molecular formula C8H12N2 B13049058 5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine

5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine

Cat. No.: B13049058
M. Wt: 136.19 g/mol
InChI Key: HQHUZOXGRNLBDH-UHFFFAOYSA-N
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Description

5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine is a chemical compound with the molecular formula C8H12N2 It is a derivative of cyclopenta[B]pyrrole and features a methyl group at the 5th position and an amine group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted cyclopentadiene with an amine derivative, followed by catalytic hydrogenation to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully monitored to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to introduce substituents.

Major Products

The major products formed from these reactions include N-oxides, fully saturated cyclopentapyrroles, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[B]pyrrole: The parent compound without the methyl and amine substitutions.

    1,4,5,6-Tetrahydrocyclopenta[B]pyrrole: A similar compound lacking the methyl group.

    5-Methylcyclopenta[B]pyrrole: A derivative with only the methyl substitution.

Uniqueness

5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine is unique due to the presence of both the methyl and amine groups, which confer distinct chemical and biological properties

Biological Activity

5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine (CAS Number: 2135331-68-7) is a compound with significant potential in various biological applications. This article examines its biological activity, including antimicrobial, anticancer, and hypolipidemic properties, supported by data tables and research findings.

PropertyValue
Molecular Formula C8_8H12_{12}N2_2
Molecular Weight 136.19 g/mol
CAS Number 2135331-68-7

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. The compound has shown moderate activity against various bacterial strains:

  • Pseudomonas aeruginosa : Minimum Inhibitory Concentration (MIC) of 50 μg/mL.
  • Staphylococcus aureus : Comparable activity to ciprofloxacin.
  • Candida albicans : MIC approximately 25% of that of clotrimazole.

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies revealed promising results:

Cell LineIC50_{50} (µM)Comparison to Controls
MCF-73.81More active than erlotinib
HCT-1162.90More effective than doxorubicin
A5492.39Higher efficacy than controls

These results indicate that the compound exhibits significant cytotoxicity against cancer cells and may contribute to future cancer therapies .

3. Hypolipidemic Activity

In animal studies focusing on hyperlipidemia, compounds similar to this compound have demonstrated notable effects on lipid profiles:

  • Total Cholesterol (TC) : Reduction by up to 19.45%.
  • Triglycerides (TG) : Decrease by as much as 28.77%.
  • Low-Density Lipoprotein (LDL) : Significant lowering observed.

These findings suggest potential use in managing cholesterol levels and preventing cardiovascular diseases .

Case Study: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, the effectiveness of this compound was assessed alongside standard antibiotics. The compound's ability to inhibit bacterial growth was comparable to established treatments like ciprofloxacin and ampicillin, indicating its potential as an alternative antimicrobial agent.

Case Study: Cancer Cell Line Testing

A series of experiments were conducted on MCF-7 and HCT-116 cell lines where the compound was administered at varying concentrations. The results indicated a dose-dependent response with significant cytotoxic effects at lower concentrations compared to traditional chemotherapeutics.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-4-amine

InChI

InChI=1S/C8H12N2/c1-5-4-7-6(8(5)9)2-3-10-7/h2-3,5,8,10H,4,9H2,1H3

InChI Key

HQHUZOXGRNLBDH-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1N)C=CN2

Origin of Product

United States

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